7-(4-Methoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(4-Methoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives .
Scientific Research Applications
7-(4-Methoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, and exhibits inverse agonist activity for RORγt . These interactions lead to the modulation of various biological processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core and exhibit comparable biological activities.
Quinazolin-4-one derivatives: These compounds also contain a fused heterocyclic ring system and are studied for their biological activities.
Uniqueness
7-(4-Methoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as an inhibitor for multiple enzymes and receptors makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H14N4O3 |
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Molecular Weight |
286.29 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-2-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H14N4O3/c1-8-15-14-16-11(13(19)20)7-12(18(14)17-8)9-3-5-10(21-2)6-4-9/h3-7,12H,1-2H3,(H,19,20)(H,15,16,17) |
InChI Key |
UWJKXVLIKQDWLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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